tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate is an organic compound with the molecular formula C11H17BrN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate. The process can be carried out under various conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine atom in the pyrimidine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the carbamate group can undergo hydrolysis, releasing the active pyrimidine derivative .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate: Similar structure but with a methyl group instead of an ethyl group.
Tert-butyl (2-bromopyrimidin-5-yl)carbamate: Similar structure but with the bromine atom at a different position on the pyrimidine ring.
Tert-butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate: Contains a piperidine ring, adding complexity to the structure.
Uniqueness
tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbamate group.
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)13-5-4-9-14-6-8(12)7-15-9/h6-7H,4-5H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGFTFLLCDAIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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